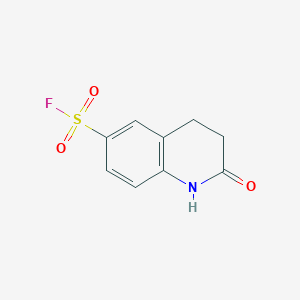

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 66657-42-9, molecular formula C₉H₈ClNO₃S, molecular weight 245.68 g/mol) is a sulfonyl chloride derivative of the tetrahydroquinoline scaffold. It serves as a key intermediate in synthesizing bioactive sulfonamides, particularly in medicinal chemistry for developing tumor-specific M2 isoform pyruvate kinase (PKM2) activators . The compound is commercially available (e.g., GLPBIO Catalog No. GF34382) and requires storage at 2–8°C under inert conditions due to its moisture sensitivity . Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Properties

Molecular Formula |

C9H8FNO3S |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride |

InChI |

InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) |

InChI Key |

DJZWJUIONWWOEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives, which react with the quinoline compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Substitution Products: Various sulfonamide or sulfonate derivatives.

Reduction Products: Alcohol derivatives.

Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in glycolysis. This activation can alter cellular metabolism, potentially leading to therapeutic effects in cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Heterocyclic Sulfonyl Chlorides

Functional Group Variants

Key Research Findings

- Substituent Position Effects : Meta-substituted hydrophobic groups (e.g., 3-methyl, 3-fluoro) on the aniline moiety of derived sulfonamides significantly enhance potency (AC₅₀ <800 nM), while ortho-substituents reduce activity .

- Reactivity Trends: Sulfonyl chlorides (e.g., 2-oxo-tetrahydroquinoline-6-sulfonyl chloride) exhibit higher reactivity than sulfonyl fluorides, making them preferred for rapid derivatization .

- Biological Relevance: The tetrahydroquinoline core confers rigidity and planar geometry, facilitating interactions with PKM2’s allosteric binding site .

Data Tables

Table 1: Physicochemical Properties Comparison

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a compound that has garnered significant attention due to its unique structural features and potential biological activities. Characterized by a sulfonyl fluoride group, this compound is part of the tetrahydroquinoline class and exhibits reactivity that allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is C₁₁H₁₃FNO₂S, with a molecular weight of approximately 229.23 g/mol. The sulfonyl fluoride moiety is particularly notable for its reactivity towards nucleophilic sites in biological molecules, which can lead to enzyme inhibition through covalent bonding with active site residues.

Mechanisms of Biological Activity

The biological activity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride primarily stems from its ability to inhibit enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to significant inhibition of enzymatic activity. This mechanism suggests potential applications in medicinal chemistry for treating diseases where enzyme inhibition is beneficial.

Key Mechanisms:

- Enzyme Inhibition : The compound's reactivity allows it to act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues.

- Potential Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroquinolines may exhibit antiviral properties against certain strains of coronaviruses .

- Anticancer Properties : Research indicates that compounds related to tetrahydroquinolines can inhibit proteins associated with cancer cell survival, such as MCL-1 .

Applications in Medicinal Chemistry

The unique properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride position it as a promising candidate for various therapeutic applications:

- Enzyme Inhibitors : Its ability to inhibit enzymes makes it a candidate for drug development targeting metabolic pathways involved in diseases like cancer and viral infections.

- Antiviral Agents : Initial studies have shown potential against human coronaviruses, indicating its utility in developing antiviral therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.